Benzoic acid, 4-[(4-aminophenyl)azo]-
Overview
Description
Benzoic acid, 4-[(4-aminophenyl)azo]- (also known as 4-(p-Aminophenylazo)benzoic acid) is an organic compound belonging to the group of azo dyes. It has a photo-isomerizable nature and can be synthesized by reacting p-aminobenzoic acid with nitrosobenzene . The compound exhibits a faintly pleasant odor due to the presence of the aromatic ring.
Synthesis Analysis
Benzoic acid, 4-[(4-aminophenyl)azo]- can be synthesized by reacting p-aminobenzoic acid with nitrosobenzene . This reaction forms an azobenzene derivative with the characteristic azo (-N=N-) linkage.Molecular Structure Analysis
The molecular formula of Benzoic acid, 4-[(4-aminophenyl)azo]- is C13H11N3O2, with a molecular weight of 241.24 g/mol. The compound contains an azo group (N=N) and a carboxylic acid functional group. The crystal structure is monoclinic .Chemical Reactions Analysis
- OH Radical Reaction : In atmospheric water droplets, the potential barriers for elementary addition reactions of Benzoic acid with OH radicals are lower than those for abstraction reactions. The products include stable compounds like 6-hydroxybenzoic acid (6-HBA) and 4,6-dihydroxybenzoic acid (4,6-DHBA) .
- NO3 and SO4 Radical Reactions : The initiation reactions of OH radicals and Benzoic acid are exothermic, while the abstraction reactions of NO3 and SO4 radicals are endothermic processes .
Scientific Research Applications
Anticancer Applications
Para-aminobenzoic acid (PABA) compounds have shown potential as therapeutic agents in future clinical trials for cancer treatment . The unique features of PABA make it a strong candidate for inclusion in a massive chemical database of molecules having drug-like effects .
Anti-Alzheimer’s Applications
PABA compounds have been observed to have anti-Alzheimer’s properties . Further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .
Antibacterial Applications
PABA compounds have demonstrated antibacterial properties . These compounds could potentially be used as therapeutic agents in the treatment of bacterial infections .
Antiviral Applications
PABA compounds have shown antiviral properties . They could potentially be used in the development of antiviral drugs .
Antioxidant Applications
PABA compounds have been observed to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Anti-inflammatory Applications
PABA compounds have demonstrated anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions .
Anesthetic Applications
Drugs incorporating PABA have shown diverse therapeutic effects, including local anesthetic effects .
Anti-tuberculosis Applications
PABA-based drugs have also shown anti-tuberculosis effects . This suggests potential applications in the treatment of tuberculosis .
Mechanism of Action
Target of Action
It is known that para-aminobenzoic acid (paba) compounds, which include p-[(p-aminophenyl)azo]benzoic acid, have shown anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests that these compounds may interact with a variety of targets involved in these biological processes.
Mode of Action
It is known that paba-based therapeutic chemicals can act as molecular targets in biological processes
Safety and Hazards
Future Directions
Research on Benzoic acid continues to explore its applications, environmental impact, and potential therapeutic uses. Further investigations may focus on optimizing its safety profile and exploring novel derivatives for various applications.
properties
IUPAC Name |
4-[(4-aminophenyl)diazenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-10-3-7-12(8-4-10)16-15-11-5-1-9(2-6-11)13(17)18/h1-8H,14H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNBDJZDRNLJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064506, DTXSID201246122, DTXSID801250197 | |
Record name | Benzoic acid, 4-[(4-aminophenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-[(4-aminophenyl)azo]- | |
CAS RN |
6925-48-0, 259199-82-1, 787529-91-3 | |
Record name | 4-[2-(4-Aminophenyl)diazenyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6925-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(2-(4-aminophenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006925480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(p-Aminophenylazo)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-[2-(4-aminophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-[(4-aminophenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-[(p-aminophenyl)azo]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[(E)-2-(4-aminophenyl)diazen-1-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.